1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide
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Description
1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.16410520 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown excellent activity against gram-positive bacteria such asB. subtilis and S. aureus . The compound may interact with proteins or enzymes within these bacteria, inhibiting their growth or survival.
Mode of Action
This interaction could alter the function of the target, leading to changes in the biological processes of the bacteria .
Biochemical Pathways
Given its antimicrobial activity, it’s plausible that the compound interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth or survival, given its reported antimicrobial activity . This could occur through the disruption of essential bacterial processes, leading to cell death or the prevention of cell division.
Properties
IUPAC Name |
1-[2-[(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-12-10-16(23-17(26)11-25-8-6-13(7-9-25)20(22)27)24-19-14-4-2-3-5-15(14)29-21(28)18(12)19/h2-5,10,13H,6-9,11H2,1H3,(H2,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNXNUCKRIDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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